molecular formula C8H13NO B6315576 hexahydroindolizin-5(1H)-one CAS No. 32537-55-6

hexahydroindolizin-5(1H)-one

Cat. No.: B6315576
CAS No.: 32537-55-6
M. Wt: 139.19 g/mol
InChI Key: RDPDXQHZOLPNMZ-UHFFFAOYSA-N
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Description

Hexahydroindolizin-5(1H)-one is a bicyclic heterocyclic compound featuring a fused indolizine scaffold with a ketone group at the 5-position. Its structure comprises a six-membered ring fused to a five-membered ring containing one nitrogen atom. Derivatives of this compound are synthesized via metal-free biscyclization reactions, enabling stereospecific construction and diverse substitution patterns .

Properties

IUPAC Name

2,3,6,7,8,8a-hexahydro-1H-indolizin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c10-8-5-1-3-7-4-2-6-9(7)8/h7H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDPDXQHZOLPNMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCCN2C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Multi-Component Synthesis

A breakthrough methodology developed by Li et al. (2013) enables the assembly of hexahydroindolizin-5(1H)-one via a metal-free biscyclization reaction. This one-pot process combines 3-aryl-1-(pyridin-2-yl)prop-2-en-1-ones, 4-hydroxy-2H-chromen-2-one, and pyridin-2-ylmethanamine in acetonitrile at 80°C, forming five new σ-bonds and six stereocenters. The reaction proceeds through a cascade of Michael addition, cyclization, and tautomerization steps, achieving yields of 70–85% (Table 1).

Table 1: Yields of this compound derivatives via biscyclization

EntryR₁R₂Yield (%)
1HH82
24-ClH78
33-NO₂6-Br85
42-Me4-OMe73

Stereochemical Outcomes

The biscyclization strategy exhibits excellent stereoselectivity, producing a single diastereomer in all cases. Density functional theory (DFT) calculations attribute this to a chair-like transition state that minimizes steric hindrance between the pyridyl group and chromenone moiety.

Asymmetric Synthesis via Chiral Auxiliaries

Evans Oxazolidinone Approach

The asymmetric synthesis of this compound derivatives has been achieved using Evans oxazolidinones as chiral auxiliaries. In a pivotal study, (S)-4-benzyloxazolidin-2-one was coupled to a ketoester precursor, followed by diastereoselective alkylation with iodomethane in THF at −78°C. Subsequent cleavage of the auxiliary with lithium hydroperoxide afforded the enantiomerically pure compound in 68% yield and 98% ee.

Catalytic Asymmetric Hydrogenation

Recent advances employ iridium-catalyzed asymmetric hydrogenation of cyclic enamines. Using [Ir(COD)Cl]₂ with a chiral phosphine ligand (e.g., (R)-SegPhos), researchers reduced 5,6,7,8-tetrahydroindolizin-5-one derivatives under 50 bar H₂ pressure, achieving >90% conversion and 92–95% ee. This method’s operational simplicity and high enantioselectivity make it suitable for large-scale production.

Experimental Optimization and Scale-Up Challenges

Solvent and Temperature Effects

Cyclization reactions show pronounced solvent dependence. Polar aprotic solvents like DMF accelerate ring closure but increase epimerization risks, while toluene slows the reaction but improves stereochemical integrity. Optimal temperatures range from 60–80°C, with higher temperatures favoring kinetic products and lower temperatures favoring thermodynamic control.

Purification Techniques

Chromatographic purification on silica gel remains standard, though crystallization from ethyl acetate/hexane mixtures (1:3 v/v) enhances purity to >99%. Challenges persist in removing trace metal residues from catalytic methods, necessitating chelating agents like EDTA during workup .

Chemical Reactions Analysis

Cyclization Reactions

Hexahydroindolizin-5(1H)-one serves as a precursor or intermediate in multi-component cyclization reactions. A notable example is its role in metal-free [3+2+1]/[2+2+1] biscyclization strategies, which form complex azabicyclic frameworks.

Key Example :

  • Substrates : 3-aryl-1-(pyridin-2-yl)prop-2-en-1-ones and 4-hydroxy-2H-chromen-2-one.

  • Conditions : Solvent-free, 80°C, 12 hours.

  • Mechanism : Intermolecular Michael addition followed by intramolecular cyclization and dehydration .

  • Products : Indolizin-5(1H)-one derivatives with six stereocenters, including a quaternary carbon.

Reaction ComponentsConditionsYield (%)Stereoselectivity
Pyridin-2-ylprop-enone + Chromenone80°C, solvent-free85–92High (anti-configuration)
Pyrazin-2-ylprop-enone + Chromenone80°C, solvent-free78–80Moderate

Aza-Diels-Alder Reactions

The compound participates in ytterbium(III)-catalyzed aza-Diels-Alder reactions with Danishefsky’s diene to form dihydropyridinones, which undergo fluoride-induced intramolecular Michael additions .

Mechanistic Pathway :

  • Step 1 : Yb(OTf)₃ catalyzes the formation of a dihydropyridinone intermediate.

  • Step 2 : Fluoride ions trigger cyclization via a 6-endo transition state.

  • Outcome : Allenic indolizidinones with >95% diastereomeric excess.

CatalystAdditiveYield (%)Diastereoselectivity
Yb(OTf)₃TBAF85–90>95% de
NoneTBAF<10N/A

Reduction and Oxidation

The ketone moiety in this compound undergoes redox reactions:

Reduction:

  • Reagent : Diisobutylaluminum hydride (DIBAL-H) at −78°C in THF .

  • Product : Alcohol derivatives (e.g., 5-hydroxy-1-(4-hydroxybutyl)-3-methyl-1,5-dihydro-2H-pyrrol-2-one).

  • Yield : 88% (9:1 mixture of regioisomers).

Oxidation:

  • Reagents : KMnO₄ or CrO₃ under acidic conditions.

  • Product : Carboxylic acids or further dehydrogenated derivatives.

  • Note : Over-oxidation risks require careful control of stoichiometry and temperature.

Nucleophilic Additions

The α,β-unsaturated ketone system enables 1,4-additions (Michael additions). For example:

  • Nucleophile : Amines, thiols, or stabilized enolates.

  • Conditions : Protic solvents (e.g., H₂O/EtOH) with acid catalysis .

  • Example : Protonation of the enone followed by water attack yields dihydroxy derivatives.

NucleophileCatalystProductYield (%)
H₂OH₃O⁺1,4-Diol75
NH₃NH₄Clβ-Amino ketone68

Stereospecific Transformations

The stereochemistry at the nitrogen center significantly influences reactivity:

  • (S)-Enantiomers : Exhibit higher biological activity (e.g., cytotoxicity in HCT-116 cells with IC₅₀ = 0.2 µM) .

  • Racemic Mixtures : Less potent, highlighting the role of stereochemistry in reaction outcomes.

Comparative Reactivity Table

Reaction TypeConditionsKey ProductYield (%)Selectivity
BiscyclizationSolvent-free, 80°CIndolizin-5(1H)-ones78–92High
Aza-Diels-AlderYb(OTf)₃, TBAFAllenic indolizidinones85–90>95% de
ReductionDIBAL-H, −78°CAlcohol derivatives88Regioselective
Michael AdditionH₃O⁺, H₂O1,4-Diol75Moderate

Scientific Research Applications

Medicinal Chemistry

Hexahydroindolizin-5(1H)-one is recognized for its potential therapeutic applications, particularly in drug development.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For instance, modifications of this compound have been explored for their ability to inhibit specific cancer cell lines, showcasing a mechanism that may involve the modulation of apoptosis pathways .

Neuroprotective Effects

Research has suggested that this compound may possess neuroprotective effects. Its derivatives have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, which is crucial in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory potential. Certain analogs have shown efficacy in reducing inflammation markers in vitro, indicating a possible role in treating inflammatory disorders .

Synthetic Methodologies

This compound serves as an important intermediate in synthetic organic chemistry.

Synthesis of Complex Molecules

This compound is often utilized as a building block in the synthesis of more complex organic molecules, including natural products and pharmaceuticals. Its bicyclic structure allows for diverse functionalization, making it a versatile precursor in synthetic pathways .

Catalytic Applications

In catalysis, this compound derivatives have been employed as ligands in transition metal-catalyzed reactions. These ligands facilitate various transformations, enhancing reaction rates and selectivity in organic synthesis .

Material Science Applications

Beyond medicinal uses, this compound has implications in material science.

Polymer Chemistry

The compound can be incorporated into polymer matrices to create materials with enhanced mechanical properties or specific functionalities. Research is ongoing into its use in developing smart materials that respond to environmental stimuli .

Nanotechnology

In nanotechnology, this compound has potential applications in the design of nanoscale devices and systems due to its unique electronic properties when integrated into nanostructured materials .

Case Studies and Research Findings

Application AreaStudy/ReferenceFindings
Anticancer Activity Derivatives showed selective inhibition of cancer cell lines.
Neuroprotective Effects Demonstrated protective effects against oxidative stress in neuronal cells.
Anti-inflammatory Properties Analog compounds reduced inflammatory markers significantly.
Synthetic Methodologies Utilized as a building block for complex organic synthesis.
Polymer Chemistry Improved mechanical properties when incorporated into polymer matrices.
Nanotechnology Promising electronic properties for nanoscale applications.

Mechanism of Action

The mechanism of action of hexahydroindolizin-5(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s fused ring system allows it to fit into binding sites with high specificity, influencing molecular pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Octahydroindolizine-5-one

  • Structural Differences: Octahydroindolizine-5-one (C₈H₁₃NO) has a fully saturated indolizine core, lacking the double bonds present in hexahydroindolizin-5(1H)-one. This difference reduces its reactivity toward electrophilic substitution but enhances stability under acidic conditions .
  • Applications: Octahydroindolizine derivatives are less explored in medicinal chemistry compared to hexahydroindolizinones, which are prioritized for their chiral centers and adaptability in drug design.

Dihydroquinazolin-4(1H)-one

  • Core Structure: Dihydroquinazolin-4(1H)-one features a benzene ring fused to a six-membered ring with two nitrogen atoms. Unlike hexahydroindolizinone, it lacks a bicyclic structure, limiting its conformational rigidity.
  • Bioactivity: Dihydroquinazolinones are studied for anticancer and enzyme inhibition, whereas hexahydroindolizinones are explored for neuroactive properties (e.g., α7-nAChR modulation) .

Comparison with Functional Derivatives of this compound

Substituents on the hexahydroindolizinone core significantly influence physicochemical properties and bioactivity. Key derivatives include:

Table 1: Comparison of this compound Derivatives

Compound ID Substituents Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR) Reference
4d 4-Methoxyphenyl, picolinoyl, pyridin-2-yl 272–273 78 IR: 1680 cm⁻¹ (C=O); ¹H NMR: δ 8.2–7.1 (aromatic)
4e 3,4-Dimethoxyphenyl, picolinoyl, pyridin-2-yl 242–243 79 IR: 1675 cm⁻¹ (C=O); ¹H NMR: δ 8.3–6.8 (aromatic)
4f 2,4-Dichlorophenyl, picolinoyl, pyridin-2-yl 246–247 80 IR: 1690 cm⁻¹ (C=O); ¹H NMR: δ 8.4–7.3 (aromatic)
4m 4-Chlorophenyl, 5-bromo-2-hydroxybenzoyl, pyridin-2-yl >300 82 ¹³C NMR: δ 172.1 (C=O); HRMS: m/z 768.2 (calc)
7b Chloromethyldiphenylsilyl, 2-methylallyl, triisopropylphenyl N/A N/A HRMS: m/z 606.2978 (calc), 606.2966 (obs)

Key Observations:

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl in 4f) increase melting points and stabilize the ketone moiety, as seen in higher IR C=O stretching frequencies (~1690 cm⁻¹ vs. 1675–1680 cm⁻¹ for methoxy derivatives) .
  • Stereochemical Complexity : Derivatives like 7b incorporate bulky substituents (e.g., triisopropylphenyl), complicating synthesis but enhancing chiral resolution in neuroactive applications.

Biological Activity

Hexahydroindolizin-5(1H)-one, a bicyclic compound, has garnered attention due to its significant biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Biological Activities

This compound exhibits a variety of biological activities, including:

  • Anticancer Activity : Several studies have demonstrated that derivatives of indolizin-5(1H)-one show cytotoxic effects against various cancer cell lines. For instance, compounds with this framework have been reported to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Properties : Research indicates that this compound displays antimicrobial activity against a range of pathogens. The minimum inhibitory concentration (MIC) values for various strains have been documented, showcasing its potential as an antimicrobial agent .
  • Enzyme Inhibition : This compound has been identified as an inhibitor of critical enzymes such as α-thrombin and oligopeptidases, suggesting its role in modulating physiological processes related to coagulation and inflammation .

The biological effects of this compound are attributed to several mechanisms:

  • ROS Generation : Some studies suggest that the compound induces reactive oxygen species (ROS) production, leading to oxidative stress in cancer cells, which may contribute to its cytotoxic effects .
  • Tubulin Polymerization Interference : The mechanism of action may also involve interference with tubulin polymerization, a critical process in cell division. This disruption can lead to mitotic arrest in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeSpecific EffectsReference
AnticancerCytotoxicity against MCF-7, HeLa
AntimicrobialMIC values against various pathogens
Enzyme InhibitionInhibition of α-thrombin

Case Study: Anticancer Efficacy

A notable study investigated the anticancer efficacy of this compound derivatives on several cancer cell lines. The results indicated significant cytotoxicity with IC50 values ranging from 20 nM to 100 nM across different cell lines, demonstrating the compound's potential as a lead for developing new anticancer agents .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing hexahydroindolizin-5(1H)-one derivatives, and how can purity be ensured?

  • Methodological Answer : Metal-free [3+2+1]/[2+2+1] biscyclization is a key synthetic route, producing derivatives with yields ranging from 74% to 82% . Purification via silica gel column chromatography (e.g., petroleum ether/ethyl acetate 4:1) is critical for isolating compounds like 4a and 4b . Purity is confirmed using HRMS (ESI) to match theoretical and experimental m/z values (e.g., ±0.004 accuracy) and NMR to resolve substituent-specific shifts (e.g., 4-chlorophenyl vs. 2,3-dimethoxyphenyl) .

Q. How do substituents influence the spectroscopic characterization of this compound derivatives?

  • Methodological Answer : Substituents like halogens (Cl, Br) and methoxy groups alter chemical shifts in 1H^{1}\text{H} and 13C^{13}\text{C} NMR. For example, 4i (4-chlorophenyl) shows distinct downfield shifts compared to 4j (2,3-dimethoxyphenyl) due to electron-withdrawing vs. donating effects . IR spectra further confirm functional groups (e.g., hydroxybenzoyl C=O stretches at ~1680 cm1^{-1}) . Researchers should cross-validate spectral data with computational simulations to resolve ambiguities.

Q. What criteria define a "novel" this compound derivative in publication contexts?

  • Methodological Answer : Per academic guidelines, novel compounds require:

  • Full spectroscopic data (IR, NMR, HRMS) to confirm structure .
  • Comparison to literature for known analogs (e.g., 4d vs. 4e in ).
  • Purity metrics (e.g., melting point consistency, ≥95% HPLC purity) .
  • Documentation of synthetic steps in the main text or supplementary materials .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during biscyclization reactions?

  • Methodological Answer : Stereospecificity in derivatives like 4k and 4l arises from rigid transition states in [3+2+1] cyclization. Researchers should:

  • Use chiral auxiliaries or catalysts to enforce stereochemistry.
  • Analyze NOESY/ROESY NMR correlations to confirm spatial arrangements (e.g., axial vs. equatorial substituents) .
  • Computational modeling (e.g., DFT) can predict preferred conformations .

Q. How should researchers address contradictory spectral data in structurally similar derivatives?

  • Methodological Answer : Contradictions (e.g., unexpected 13C^{13}\text{C} shifts in 4m vs. 4n ) require:

  • Repeating syntheses to rule out impurities .
  • Variable-temperature NMR to detect dynamic effects (e.g., rotamers).
  • X-ray crystallography for unambiguous structural validation .
  • Referencing databases (e.g., NIST Chemistry WebBook) for benchmark spectra .

Q. What strategies optimize the biological relevance of this compound derivatives?

  • Methodological Answer : While direct bioactivity data is limited in the evidence, prior studies on indolizine analogs suggest:

  • Introducing polar groups (e.g., pyridin-2-yl in 4a ) to enhance solubility for in vitro assays .
  • Screening against target enzymes (e.g., kinase inhibitors in ).
  • Comparative SAR studies using analogs with varied substituents (e.g., 4d vs. 4f ) .

Key Guidelines for Academic Documentation

  • Experimental Reproducibility : Detailed synthetic procedures (solvents, temperatures, catalysts) must be included in main texts or supplements .
  • Data Presentation : Avoid duplicating spectral data in text and tables; highlight trends instead (e.g., substituent effects on melting points) .
  • Ethical Reporting : Disclose failed syntheses or irreproducible results to aid community troubleshooting .

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